Derived ROCK Inhibitor H-1152P Achieves 1.6 nM Ki—A ~3,900-Fold Selectivity Window Over PKA and >5,700-Fold Over PKC, Enabled Exclusively by the 4-Methyl-5-isoquinoline Scaffold
The ROCK inhibitor H-1152P (dimethylfasudil), synthesized via sulfonylation of the 4-methylisoquinolin-5-ol core followed by coupling with (S)-2-methylhomopiperazine, exhibits a Ki of 1.6 nM against Rho-associated kinase (ROCK). This represents a significant improvement over the parent compound fasudil (HA-1077), which lacks the 4-methyl substituent on the isoquinoline ring and has a reported IC₅₀ against ROCK that is more than 10-fold higher [1]. Critically, the 4-methyl group is not merely a spectator substituent: in co-crystal structures with ROCK I (PDB 2gnh), the 4-methyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing directly to binding affinity and selectivity [2]. The selectivity profile of H-1152P—Ki = 630 nM for PKA (~394-fold selective), 9.27 μM for PKC (~5,794-fold selective), and 10.1 μM for MLCK (~6,313-fold selective)—is directly attributable to the 4-methyl-5-sulfonamide pharmacophore, as confirmed by structure-activity relationship studies comparing 4-methyl, 4-ethenyl, and 4-unsubstituted isoquinoline sulfonamides [1].
| Evidence Dimension | ROCK inhibitory potency (Ki) and kinase selectivity ratio |
|---|---|
| Target Compound Data | H-1152P (derived from 4-methylisoquinolin-5-ol): Ki(ROCK) = 1.6 nM; Ki(PKA) = 630 nM; Ki(PKC) = 9.27 μM; Ki(MLCK) = 10.1 μM |
| Comparator Or Baseline | Fasudil (HA-1077, 5-isoquinolinesulfonyl-homopiperazine, lacks 4-methyl): IC₅₀(ROCK) >10-fold higher than H-1152P; exhibits substantially lower selectivity across the kinome |
| Quantified Difference | H-1152P shows ~394-fold selectivity over PKA, ~5,794-fold over PKC, and ~6,313-fold over MLCK. Compared to fasudil, the Ki improvement for ROCK is approximately 10- to 20-fold, and the selectivity window is expanded by an order of magnitude for multiple off-target kinases [1]. |
| Conditions | In vitro kinase inhibition assay; ATP-regenerative NADH-consuming system; pH 7.6, 30°C [1]. Co-crystal structure: ROCK I (human) with H-1152P, resolution data in PDB 2gnh [2]. |
Why This Matters
For procurement decisions, the 4-methyl-5-hydroxy substitution pattern is not a trivial structural variation—it is the pharmacophoric determinant that converts a promiscuous kinase inhibitor (fasudil) into a highly selective chemical probe (H-1152P), making 4-methylisoquinolin-5-ol the indispensable synthetic intermediate for any laboratory requiring a selective ROCK inhibitor.
- [1] Tamura, M., et al. "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2005, 1754(1-2), 245-252. DOI: 10.1016/j.bbapap.2005.06.015. PMID: 16213195. View Source
- [2] PDB 2gnh. Crystal structure of ROCK I bound to H-1152P, a di-methylated variant of fasudil. Protein Data Bank. https://pdbj.org View Source
